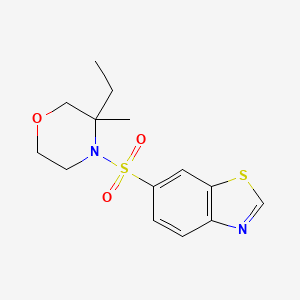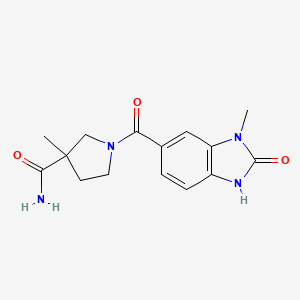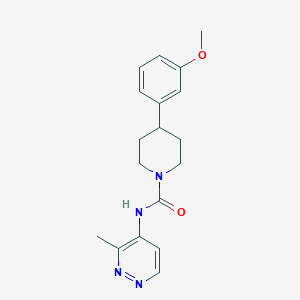
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one, also known as DMSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSPP is a piperazine derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its investigation in different areas of research.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression. These changes can have a significant impact on cellular processes, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes. In vivo studies have shown that 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one can reduce tumor growth, improve insulin sensitivity, and decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one is its unique chemical structure, which allows it to interact with various enzymes and receptors in the body. This makes it a promising compound for further investigation in various fields of research. However, one of the main limitations of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one is its potential toxicity, which can limit its use in certain experiments. Careful consideration should be given to the dosage and administration of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one in order to minimize any potential adverse effects.
Direcciones Futuras
There are several future directions for research on 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one. One potential area of investigation is its role in cancer therapy. 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to inhibit the proliferation of cancer cells, and further studies could investigate its potential as a drug candidate for the treatment of various types of cancer. Another area of research could be its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Additionally, further studies could investigate the potential use of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one as a tool for studying various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one involves a multistep process that begins with the reaction of 2,2-dimethyl-4-chloromorpholine with sodium hydride, followed by the reaction of the resulting product with 2-methylpropylamine. The final step involves the reaction of the intermediate product with sulfonyl chloride, which leads to the formation of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one. This synthesis method has been optimized to produce high yields of 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one, making it a feasible compound for further research.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(2,2-Dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Its unique chemical structure has been shown to have a significant impact on its biological activity, making it a promising compound for further investigation.
Propiedades
IUPAC Name |
4-(2,2-dimethylmorpholin-4-yl)sulfonyl-1-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4S/c1-12(2)9-15-5-6-16(10-13(15)18)22(19,20)17-7-8-21-14(3,4)11-17/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHAYJFVZMTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1=O)S(=O)(=O)N2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)


![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)

![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7359702.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B7359713.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)
![N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)